Cupro-cupric sulfate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is characterized by its red microcrystalline powder or prismatic crystal form and is practically insoluble in water and alcohol . This compound is a combination of cuprous (Cu⁺) and cupric (Cu²⁺) ions, making it unique in its chemical properties and applications.

Preparation Methods

Cupro-cupric sulfate dihydrate can be synthesized through various methods. One common synthetic route involves the reaction of cupric oxide with sulfuric acid, which produces copper sulfate. This copper sulfate can then be crystallized to form the dihydrate . Industrial production methods often involve the controlled precipitation of copper ions in the presence of sulfur-containing compounds, followed by crystallization and purification processes .

Chemical Reactions Analysis

Cupro-cupric sulfate dihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and hydrochloric acid . For example, in the presence of ammonium hydroxide, this compound can dissolve, forming complex ions. Major products formed from these reactions include various copper sulfides and oxides, depending on the reaction conditions .

Scientific Research Applications

Cupro-cupric sulfate dihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions due to its unique redox properties . In biology and medicine, it is studied for its potential use in antimicrobial treatments and as a diagnostic tool for certain diseases . Industrially, it is used in the production of copper-based catalysts and as a component in electroplating baths . Additionally, its semiconductor properties make it valuable in the field of nanoelectronics and energy storage .

Mechanism of Action

The mechanism of action of cupro-cupric sulfate dihydrate involves its ability to participate in redox reactions. The cuprous and cupric ions can act as electron donors and acceptors, respectively, facilitating various chemical processes . In biological systems, copper ions are essential for the function of several enzymes, including cytochrome c oxidase and superoxide dismutase . These enzymes play crucial roles in cellular respiration and the detoxification of reactive oxygen species.

Comparison with Similar Compounds

Cupro-cupric sulfate dihydrate can be compared to other copper compounds such as cuprous oxide (Cu₂O) and cupric oxide (CuO). While cuprous oxide is a red compound and cupric oxide is black, this compound is unique due to its combination of both cuprous and cupric ions . This dual oxidation state provides it with distinct redox properties that are not present in the individual oxides. Other similar compounds include copper sulfide (Cu₂S) and copper sulfate pentahydrate (CuSO₄·5H₂O), each with their own unique properties and applications .

Properties

CAS No. |

13814-81-8 |

|---|---|

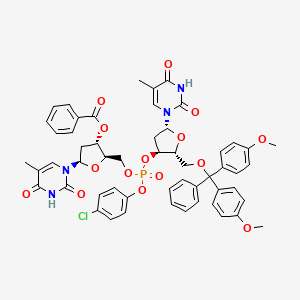

Molecular Formula |

Cu3H4O8S2 |

Molecular Weight |

386.8 g/mol |

IUPAC Name |

copper;copper(1+);disulfite;dihydrate |

InChI |

InChI=1S/3Cu.2H2O3S.2H2O/c;;;2*1-4(2)3;;/h;;;2*(H2,1,2,3);2*1H2/q2*+1;+2;;;;/p-4 |

InChI Key |

IJBZIISYIRGDFM-UHFFFAOYSA-J |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Cu+].[Cu+].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.